molecular formula C7H4N2O2S B1584843 4-Nitrobenzo[d]thiazole CAS No. 2942-08-7

4-Nitrobenzo[d]thiazole

Cat. No.: B1584843
CAS No.: 2942-08-7
M. Wt: 180.19 g/mol
InChI Key: HTEFJELLZLFAQE-UHFFFAOYSA-N
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Description

4-Nitrobenzo[d]thiazole (CAS 2942-08-7) is a benzothiazole derivative with a molecular formula of C7H4N2O2S and a molecular weight of 180.18 g/mol . This compound features a nitro group at the 4-position of the benzothiazole heterocyclic system, an electron-withdrawing group known to enhance biological activity in medicinal chemistry research . Benzothiazole scaffolds are recognized as privileged structures in drug discovery due to their versatility and broad bioactivity . Recent research highlights the potential of nitro-substituted benzothiazoles. Studies show that incorporating a nitro group, as in this compound, can significantly improve antimicrobial properties. This enhancement is attributed to the electron-withdrawing effect of the nitro group, which is a key feature in the design of novel broad-spectrum antibacterial and antifungal agents . Furthermore, coumarin-based compounds hybridized with thiazole motifs have demonstrated excellent acetylcholinesterase inhibitory activity , indicating potential for research in neurodegenerative diseases . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)8-4-12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEFJELLZLFAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345098
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-08-7
Record name benzothiazole, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Nitrobenzo D Thiazole and Its Analogs

Synthetic Approaches to 4-Nitrobenzo[d]thiazole and Related Isomers

The synthesis of nitrobenzothiazoles can be broadly categorized into two main strategies: direct nitration of the pre-formed benzothiazole (B30560) core and the construction of the thiazole (B1198619) ring from already nitrated precursors.

Electrophilic Aromatic Substitution for Nitrobenzothiazole Synthesis

The direct introduction of a nitro group onto the benzothiazole ring system via electrophilic aromatic substitution is a primary method for synthesizing nitrobenzothiazoles. The reaction typically employs a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is attacked by the electron-rich aromatic ring. masterorganicchemistry.com

The position of nitration on the benzene (B151609) portion of the benzothiazole ring is influenced by the reaction conditions and the directing effects of the fused thiazole ring. The sulfur atom tends to direct electrophilic substitution to the para-position (position 6), while the nitrogen atom directs to the ortho- and para-positions relative to it. Consequently, a mixture of isomers (4-, 5-, 6-, and 7-nitro) is often obtained. Careful control of reaction temperature, typically between -10°C and 0°C, is crucial to favor mono-nitration and prevent the formation of dinitro products or oxidative degradation of the substrate. For instance, the nitration of benzothiazole can yield 7-nitrobenzo[d]thiazole (B1583935) under controlled conditions.

ReagentsConditionsProduct(s)Key Points
HNO₃ / H₂SO₄-10°C to 0°CMixture of 4-, 5-, 6-, and 7-nitrobenzo[d]thiazole isomersTemperature control is critical to avoid over-nitration.
Fuming HNO₃VariesNitrobenzothiazolesA strong nitrating agent.

Derivatization from Precursor Compounds

An alternative and often more regioselective approach involves the synthesis of the benzothiazole ring from precursor compounds that already contain a nitro group. This strategy provides better control over the final position of the nitro substituent.

One common method starts with a substituted 4-nitroaniline (B120555). For example, 2-amino-6-nitrobenzothiazole (B160904) can be synthesized by treating 4-nitroaniline with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. rsc.orgevitachem.com Similarly, 4-chloro-6-nitro-2-amino-1,3-benzothiazole is prepared from 2-chloro-4-nitroaniline (B86195) and ammonium (B1175870) thiocyanate. uobaghdad.edu.iq

Another powerful precursor-based route is the cyclization of nitro-substituted 2-aminothiophenols with various electrophiles. The synthesis of 1-(6-nitrobenzo[d]thiazol-2-yl)ethanone, for instance, is achieved by reacting 2-amino-5-nitrothiophenol with chloroacetone. This method is advantageous as the position of the nitro group is predetermined by the starting thiophenol.

PrecursorReagentsProductReference
4-NitroanilineKSCN, Br₂, Acetic Acid2-Amino-6-nitrobenzothiazole rsc.org
2-Chloro-4-nitroanilineNH₄SCN, Bromine4-Chloro-6-nitro-2-aminobenzothiazole uobaghdad.edu.iq
2-Amino-5-nitrothiophenolChloroacetone, Ethanol (B145695)1-(6-Nitrobenzo[d]thiazol-2-yl)ethanone

Synthesis of Complex this compound Derivatives

The this compound scaffold serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. Derivatization can occur at the thiazole ring or the benzene moiety.

Functionalization of the Thiazole Ring in Nitrobenzothiazole Systems

The thiazole ring within the nitrobenzothiazole system presents several sites for chemical modification. The carbon at the 2-position is particularly susceptible to nucleophilic substitution, especially when a good leaving group like a halogen is present. For example, the bromine atom in 2-bromo-6-nitrobenzothiazole (B1279558) can be readily displaced by nucleophiles such as amines or thiols to create a variety of 2-substituted derivatives. evitachem.com

Furthermore, the nitro group itself can be chemically transformed to introduce new functionalities. A common and synthetically useful reaction is the reduction of the nitro group to an amine (-NH₂). This transformation is typically achieved using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd-C). evitachem.com The resulting aminobenzothiazole is a key intermediate for further derivatization, such as the formation of amides, Schiff bases, or diazonium salts for coupling reactions. nih.govnih.gov

Starting MaterialReaction TypeReagentsProduct Class
2-Bromo-6-nitrobenzothiazoleNucleophilic SubstitutionAmines, Thiols2-Amino/Thio-6-nitrobenzothiazole derivatives evitachem.com
This compoundReductionSnCl₂ or H₂/Pd-C4-Aminobenzo[d]thiazole evitachem.com
6-Nitrobenzo[d]thiazol-2-amineDiazotization then displacementNaNO₂, CuSO₄, NaCl2-Chloro-6-nitrobenzo[d]thiazole nih.gov

Substituent Effects on the Benzene Moiety of Nitrobenzothiazoles

The reactivity and orientation of subsequent substitutions on the benzene ring of nitrobenzothiazoles are heavily influenced by the electronic properties of the existing substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting both a strong negative inductive (-I) and negative resonance (-R) effect. researchgate.netd-nb.info This deactivates the benzene ring towards further electrophilic aromatic substitution, making such reactions significantly slower compared to unsubstituted benzene. libretexts.orglibretexts.org The deactivating nature of the nitro group directs incoming electrophiles primarily to the meta-position relative to itself. libretexts.org

Multi-Component Reactions Incorporating Nitrobenzothiazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are highly efficient tools for generating molecular diversity. nih.govnih.gov Nitrobenzothiazole derivatives, particularly those bearing an amino group like 2-amino-6-nitrobenzothiazole, are valuable substrates for MCRs.

For example, 2-amino-6-nitrobenzothiazole has been utilized in four-component condensation reactions with benzil, various aldehydes, and ammonium acetate (B1210297) to synthesize complex, highly substituted imidazole (B134444) derivatives. ijbpas.com This approach allows for the rapid construction of diverse chemical libraries from readily available starting materials under mild conditions. ijbpas.comrsc.org The incorporation of the nitrobenzothiazole scaffold into these complex structures is of significant interest for the discovery of new compounds with potential applications in medicinal chemistry and materials science. bohrium.combeilstein-journals.org

Synthesis of Imidazole-Tethered Nitrobenzothiazole Analogs

A green and efficient approach for the synthesis of imidazole derivatives tethered to a benzothiazole moiety has been developed using a one-pot, four-component condensation reaction. orientjchem.org This method employs readily available starting materials: 2-amino-6-nitrobenzothiazole, benzil, various aldehydes, and ammonium acetate. The reaction is facilitated by a brick-derived clay catalyst, which is economical, environmentally benign, and reusable. orientjchem.orgresearchgate.net

The process involves refluxing the four components in ethanol with a small quantity of the clay catalyst for 45-60 minutes. orientjchem.org This heterogeneous catalytic system demonstrates high efficiency, significantly reducing reaction times and delivering excellent product yields. orientjchem.org The catalyst can be easily separated from the reaction mixture by simple filtration for subsequent reuse. orientjchem.org

The synthesized derivatives were characterized by various spectroscopic methods. researchgate.net The table below summarizes the synthesis of several benzothiazole-tethered imidazole derivatives using this method. orientjchem.org

AldehydeProductYield %
Benzaldehyde2-(1H-imidazol-2-yl)phenyl)-4,5-diphenyl-6-nitro-1,3-benzothiazole94
4-Chlorobenzaldehyde2-(4-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)-6-nitro-1,3-benzothiazole92
4-Methylbenzaldehyde2-(4,5-diphenyl-4-(p-tolyl)-1H-imidazol-2-yl)-6-nitro-1,3-benzothiazole90
4-Nitrobenzaldehyde2-(4-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-2-yl)-6-nitro-1,3-benzothiazole91

Table 1: Synthesis of Benzothiazole-Tethered Imidazole Derivatives.

Cycloaddition Reactions with Nitrobenzothiazole Intermediates

Cycloaddition reactions provide a powerful tool for constructing complex polycyclic systems. A stepwise 1,3-dipolar cycloaddition reaction has been demonstrated using N-phenacylbenzothiazolium bromides and nitroalkenes. nih.gov This reaction, promoted by triethylamine (B128534) in ethanol, yields tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles. nih.gov The reaction conditions can be tuned to selectively prepare different products. For instance, conducting the reaction in refluxing ethanol leads to the formation of dihydrobenzo[d]pyrrolo[2,1-b]thiazoles. nih.gov Subsequent dehydrogenation with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) affords the fully aromatic benzo[d]pyrrolo[2,1-b]thiazoles in satisfactory yields. nih.gov This strategy highlights how benzothiazole and nitro-containing fragments can be used to build fused heterocyclic scaffolds. nih.gov

Copper-Catalyzed Azide-Alkyne Click Reactions for Triazolobenzothiazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for synthesizing 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is superior to the thermal Huisgen cycloaddition, as it proceeds under mild, often aqueous conditions and specifically yields the 1,4-disubstituted regioisomer, avoiding the product mixtures common in the uncatalyzed version. organic-chemistry.orgbeilstein-journals.org

This methodology can be applied to create triazolobenzothiazoles by reacting a benzothiazole functionalized with an azide (B81097) group with a terminal alkyne, or conversely, an alkyne-functionalized benzothiazole with an organic azide. The presence of a copper(I) catalyst, often generated in situ from a copper(II) salt like Cu(OAc)₂ with a reducing agent, is essential for the reaction's success. beilstein-journals.orgnih.gov The CuAAC is tolerant of a wide array of functional groups, making it an ideal strategy for the late-stage functionalization of complex molecules, including those containing the nitrobenzothiazole core. organic-chemistry.orgmdpi.com

Catalytic Strategies in Nitrobenzothiazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. In the context of nitrobenzothiazole synthesis, various catalytic strategies have been employed.

A notable green approach utilizes a brick-derived clay as a heterogeneous catalyst for the one-pot synthesis of benzothiazole-tethered imidazole derivatives from 2-amino-6-nitrobenzothiazole. orientjchem.org This catalyst is not only cost-effective and non-toxic but also reusable, minimizing waste and environmental impact. orientjchem.orgresearchgate.net Its effectiveness is demonstrated by high product yields and significantly reduced reaction times. orientjchem.org

Other advanced catalytic systems for benzothiazole synthesis include the use of transition metals. For example, ruthenium(III) chloride (RuCl₃) has been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. mdpi.com Similarly, copper-catalyzed methods are prevalent, such as the condensation of 2-aminobenzenethiols with nitriles to give 2-substituted benzothiazoles. organic-chemistry.org These strategies, while not all directly applied to 4-nitrobenzothiazole itself, represent the broader catalytic toolkit available for constructing and modifying the benzothiazole ring system. mdpi.comorganic-chemistry.org

Reactivity Profiles and Chemical Transformations of this compound and Derivatives

The chemical behavior of this compound is largely dictated by its functional groups, particularly the nitro group and substituents on the heterocyclic ring. These groups provide handles for a range of chemical transformations.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of the nitro group to a primary amine is one of the most fundamental and useful transformations of nitroaromatic compounds, including this compound. The resulting aminobenzothiazoles are valuable intermediates for the synthesis of dyes and pharmaceutically active compounds. This conversion can be achieved using a variety of reducing agents and conditions. wikipedia.org

Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com For substrates sensitive to hydrogenation, chemical reducing agents are preferred. These include metals in acidic media, like iron in acetic acid, or salts such as tin(II) chloride (SnCl₂). wikipedia.orgevitachem.com Sodium hydrosulfite can also be used for this reduction. wikipedia.org The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Reagent/CatalystConditionsNotes
H₂ / Palladium on Carbon (Pd/C)Catalytic hydrogenationHighly efficient but may reduce other functional groups. commonorganicchemistry.com
H₂ / Raney NickelCatalytic hydrogenationUsed when dehalogenation is a concern. commonorganicchemistry.com
Iron (Fe)Acidic media (e.g., Acetic Acid)Mild method, tolerant of other reducible groups. commonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic conditionsProvides mild reduction. evitachem.com
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous solutionAlternative for substrates incompatible with hydrogenation or strong acids. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

Nucleophilic Substitution Reactions Involving Nitrobenzothiazoles

The electron-withdrawing nature of the nitro group significantly activates the benzothiazole ring system towards nucleophilic aromatic substitution (SₙAr). This effect is particularly pronounced when a good leaving group, such as a halogen, is present on the ring. For instance, the chlorine atom in 2-chloro-5-nitrobenzothiazole (B1589442) or the bromine in 2-bromo-6-nitrobenzothiazole can be readily displaced by various nucleophiles, including amines and thiols, to generate a diverse range of substituted benzothiazole derivatives. evitachem.comsmolecule.com

Studies on the reaction of 2-fluoro-6-nitrobenzothiazole with aliphatic amines have shown that these SₙAr reactions can be base-catalyzed. rsc.org The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer-like intermediate, with the rate-determining step being either the formation of this intermediate or its base-assisted decomposition. rsc.org

Interestingly, the nitro group itself can act as a leaving group in some nucleophilic substitution reactions. The displacement of the nitro group from 2-nitrobenzothiazole by nucleophiles like alkoxides and piperidine (B6355638) has been reported, proceeding through a standard two-step SₙAr mechanism. rsc.org This reactivity further expands the synthetic utility of nitrobenzothiazole derivatives. rsc.org

Oxidation Pathways of the Benzothiazole Core

The oxidation of the benzothiazole core, including its nitro-substituted analogs, presents several reaction pathways, the most prominent of which involves an oxidative ring-opening. This transformation leads to the formation of acyl aminobenzene sulfonate esters and has been demonstrated with a variety of benzothiazole derivatives.

A significant pathway for the oxidation of the benzothiazole nucleus is a novel and facile ring-opening reaction that yields an array of acyl aminobenzene sulfonate esters. scholaris.ca This reaction is typically performed under mild oxidative conditions using magnesium monoperoxyphthalate hexahydrate (MMPP) as the oxidant in various alcohol solvents. scholaris.caresearchgate.net The process is technically simple and provides synthetically significant yields. scholaris.ca

The proposed mechanism for this oxidative ring-opening suggests that the reaction proceeds through the opening of the thiazole ring, which is followed by the oxidation of the resulting thiol group to a sulfonate ester. scholaris.caresearchgate.net Investigations have shown that the reaction is effective for benzothiazole itself and for derivatives with substituents at various positions. scholaris.ca Notably, the reaction has been successfully applied to nitro-substituted benzothiazoles, such as 5-nitrobenzothiazole (B1296503) and 6-nitrobenzothiazole, demonstrating the viability of this pathway for analogs of this compound. scholaris.ca

The choice of alcohol as the solvent and reactant influences the reaction outcome. While methanol, ethanol, 2-propanol, and n-butanol have been used successfully, longer-chain alcohols can be less effective due to the reduced solubility of the MMPP oxidant. scholaris.ca

Detailed findings from the investigation into this oxidative ring-opening are presented below.

Table 1: Oxidative Ring-Opening of Substituted Benzothiazoles with MMPP in Ethanol

Entry Benzothiazole Derivative Product Yield (%)
1 2-Methylbenzothiazole Ethyl 2-acetamidobenzenesulfonate 33
2 2-Aminobenzothiazole Ethyl 2-ureidobenzenesulfonate 18
3 5-Bromobenzothiazole Ethyl 4-bromo-2-formamidobenzenesulfonate 28
4 5-Nitrobenzothiazole Ethyl 2-formamido-4-nitrobenzenesulfonate 23
5 6-Nitrobenzothiazole Ethyl 2-formamido-5-nitrobenzenesulfonate 21
6 6-Bromobenzothiazole Ethyl 5-bromo-2-formamidobenzenesulfonate 24

This table is based on data from a study on the oxidative ring-opening of benzothiazole derivatives. scholaris.ca

In addition to ring-opening, other oxidative processes are relevant to the benzothiazole core. In environmental contexts, advanced oxidation processes using reagents like peroxomonosulfate activated by catalysts can lead to the degradation of benzothiazoles. acs.org This process involves the generation of sulfate (B86663) radicals that attack the benzo ring, leading to hydroxylated intermediates and eventual mineralization. acs.org While this pathway leads to degradation rather than a synthetically useful product, it underscores the susceptibility of the benzothiazole ring system to oxidative attack.

Furthermore, biomimetic oxidative routes are employed in the synthesis of naturally occurring benzothiazoles. thieme-connect.comthieme-connect.com These pathways often involve the oxidation of a precursor molecule, such as a dopamine (B1211576) derivative, to a quinone, which then reacts with a cysteine derivative. thieme-connect.com Subsequent oxidation and cyclization steps lead to the formation of the substituted benzothiazole core. thieme-connect.comthieme-connect.com

Advanced Spectroscopic and Analytical Characterization of 4 Nitrobenzo D Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-Nitrobenzo[d]thiazole and its derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

For instance, in a derivative, 2-(tert-butyl)-6-nitrobenzo[d]thiazole, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons at δ 8.79 (d, J=2.2 Hz, 1H), 8.33 (q, J=6.7 Hz, 1H), and 8.06 (d, J=9.0 Hz, 1H), while the tert-butyl protons appear as a singlet at δ 1.55 (s, 9H). rsc.org The corresponding ¹³C NMR spectrum reveals signals at δ 188.3, 157.1, 144.6, 135.4, 122.9, 121.4, 118.1, 39.1, and 30.6 ppm. rsc.org

Similarly, for 2-(5-nitrobenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, the ¹H-NMR spectrum in CDCl₃ displays a singlet for the -CONH- proton at δ 7.94, multiplets for the benzothiazole (B30560) and phenyl ring protons between δ 7.89-7.78 and δ 7.36-7.26 respectively, and a singlet for the thiazole (B1198619) ring proton at δ 5.92. innovareacademics.in

Table 1: Selected ¹H NMR Data for this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-(tert-butyl)-6-nitrobenzo[d]thiazoleCDCl₃8.79 (d, J=2.2 Hz, 1H), 8.33 (q, J=6.7 Hz, 1H), 8.06 (d, J=9.0 Hz, 1H), 1.55 (s, 9H) rsc.org
2-(5-nitrobenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamideCDCl₃7.94 (s, 1H, -CONH-), 7.89-7.78 (m, 3H, benzthiazole ring protons), 7.36-7.26 (m, 5H, phenyl ring protons), 5.92 (s, 1H, thiazole ring proton) innovareacademics.in
4-Nitrobenzo[d]thiazol-2-amineDMSO-d68.12 (s, Ar-H)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and analyze the vibrational modes within this compound and its derivatives. The presence of the nitro group (NO₂) is typically confirmed by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. innovareacademics.in

In the FT-IR spectrum of 2-(5-nitrobenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, characteristic peaks are observed for N-H stretching at 3265 cm⁻¹, aromatic C-H stretching at 3030 cm⁻¹, and the C=O stretching of the amide at 1660 cm⁻¹. innovareacademics.in The nitro group substitution is confirmed by bands in the region of 1330-1340 cm⁻¹ (symmetric NO₂ bending). innovareacademics.in

For a Schiff base derivative, (E)‐1‐(4‐chlorophenyl)‐N‐(6‐nitrobenzo[d]thiazol‐2‐yl)methanimine, the FT-IR spectrum confirms the presence of the imine group. researchgate.net In another example, the FT-IR spectrum of a complex derived from 5-nitrobenzo[d]thiazol-2-amine (NTA) shows characteristic bands at 3860.86, 2361.42, 1649.37, 1291.58, and 747.50 cm⁻¹. orientjchem.org

Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-HStretching3265 innovareacademics.in
Aromatic C-HStretching3030 innovareacademics.in
Amide C=OStretching1660 innovareacademics.in
Nitro NO₂Symmetric Bending1330-1340 innovareacademics.in
Phenyl RingStretching1598 innovareacademics.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position and intensity of the absorption bands are influenced by the molecular structure and the presence of chromophores and auxochromes.

For push-pull systems based on nitroaniline, the intramolecular charge-transfer (ICT) from an electron donor to an electron acceptor results in a bathochromically shifted (to longer wavelengths) and intense absorption band. rsc.orgrsc.org In a series of donor-substituted D–π–A molecules, increasing the donating strength of the substituent leads to a bathochromic shift of the charge-transfer band. rsc.orgrsc.org For example, the UV-Vis spectra of certain chromophores are dominated by intense charge-transfer bands appearing between 313 and 381 nm. rsc.orgrsc.org

In a study of a Schiff base derived from 5-nitrobenzo[d]thiazol-2-amine, the UV-Vis spectrum showed two absorption peaks, one for C=C transitions at 247 nm (π-π) and another for C=N transitions at 354 nm (n-π). orientjchem.org

Table 3: UV-Vis Absorption Data for a this compound Derivative Complex

TransitionWavelength (λmax)
π-π* (C=C)247 nm orientjchem.org
n-π* (C=N)354 nm orientjchem.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in deducing the molecular formula. rsc.org

For example, the HRMS of 2-(tert-butyl)-6-nitrobenzo[d]thiazole calculated for C₁₁H₁₂N₂O₂S [M+H]⁺ was 237.0692, and the found value was 237.0693. rsc.org Similarly, for 2-(5-nitrobenzo[d]thiazol-2-ylthio)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, the molecular ion peak was observed at m/z 461 (M⁺). innovareacademics.in

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The major fragments in the mass spectrum of a thiazole carbamothioyl benzamide (B126) derivative have been analyzed to understand its structure. researchgate.net

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for a this compound Derivative

CompoundIonCalculated m/zFound m/z
2-(tert-butyl)-6-nitrobenzo[d]thiazole[M+H]⁺237.0692 rsc.org237.0693 rsc.org

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. abo.fietamu.edu TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material. abo.fietamu.edu

Powder X-ray Diffraction (PXRD) for Crystalline Phase and Morphology Studies

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of solid materials. nih.gov It provides information about the crystal structure, phase purity, and morphology of the sample. nih.govgoogle.com The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is unique to a specific crystalline phase. nih.gov

PXRD is used to identify different polymorphic forms of a compound, which can have different physical properties. nih.gov It is also used to confirm the formation of a desired crystalline product and to assess its purity. iucr.orgresearchgate.net For example, the PXRD pattern of a synthesized crystal can be compared with a calculated pattern from single-crystal X-ray diffraction data to confirm its structure. researchgate.net

Pharmacological and Biological Research on 4 Nitrobenzo D Thiazole and Its Therapeutic Analogs

Comprehensive Antimicrobial Activities of Nitrobenzothiazole Compounds

Nitrobenzothiazole compounds, a class of heterocyclic molecules containing a benzothiazole (B30560) ring system substituted with a nitro group, have garnered significant scientific interest due to their broad-spectrum antimicrobial properties. Research has demonstrated their potential as effective agents against a variety of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial drugs. The presence and position of the nitro group, an electron-withdrawing moiety, on the benzothiazole scaffold have been shown to significantly influence the biological activity of these compounds. nih.govresearchgate.net

Antibacterial Efficacy Against Clinically Relevant Gram-Positive Strains (e.g., Staphylococcus aureus, Bacillus subtilis)

Derivatives of nitrobenzothiazole have demonstrated notable efficacy against Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus and Bacillus subtilis. These bacteria are responsible for a wide range of infections, and the emergence of antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antibacterial agents. researchgate.netfrontiersin.org

Several studies have synthesized and evaluated various nitro-substituted benzothiazole derivatives, revealing their potent antibacterial activities. For instance, certain benzothiazole-thiazole hybrids, where the benzothiazole ring is substituted with electron-withdrawing groups like nitro and halogens, have shown strong inhibition zones and low minimum inhibitory concentration (MIC) values against S. aureus and B. subtilis. nih.govresearchgate.net The MIC is a key measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

In one study, a series of benzothiazole derivatives were synthesized and tested for their antimicrobial activity. The results indicated that compounds with a nitro group substitution exhibited significant antibacterial action against S. aureus. mdpi.com Another study focusing on benzothiazole-based thiazolidinones also reported good efficiency against S. aureus and MRSA. nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics to gauge their potential. For example, some novel benzothiazole derivatives have shown activity against S. aureus with MIC values ranging from 0.025 to 2.609 mM, with the most active compound outperforming standard drugs like ampicillin. mdpi.com

The following table summarizes the antibacterial activity of selected nitrobenzothiazole analogs against Gram-positive bacteria from various research findings.

Compound TypeTest OrganismActivity MeasureResultReference
Benzothiazole-Thiazole Hybrids (with nitro group)Staphylococcus aureusMIC3.90–15.63 µg/mL nih.gov
Benzothiazole-Thiazole Hybrids (with nitro group)Bacillus subtilisMIC3.90–15.63 µg/mL nih.gov
Benzothiazole derivatives of isatin (B1672199)Staphylococcus aureusMIC12.5 µg/mL nih.gov
Benzothiazole derivatives of isatinBacillus cereusMIC12.5 µg/mL nih.gov
Dichloropyrazole-based benzothiazole analoguesGram-positive strainsMIC0.0156–0.25 µg/mL nih.gov

Antibacterial Efficacy Against Clinically Relevant Gram-Negative Strains (e.g., Escherichia coli, Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum)

The activity of nitrobenzothiazole compounds extends to Gram-negative bacteria, which are notoriously more difficult to treat due to their complex outer membrane that acts as a barrier to many antibiotics. Research has shown that certain derivatives possess significant inhibitory effects against Escherichia coli, a common cause of various infections, as well as important plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. researchgate.netnih.gov

For example, a study on benzothiazole clubbed isatin derivatives found them to be more effective against Gram-negative bacterial strains than Gram-positive ones. One particular compound showed excellent antibacterial activity against E. coli with a MIC value of 3.1 µg/mL, which was more potent than the reference drug ciprofloxacin. nih.gov Similarly, amino-benzothiazole Schiff base analogues have exhibited antibacterial activity against E. coli comparable to ciprofloxacin. nih.gov

In the context of plant pathogens, 4-nitro-3-phenylisoxazole derivatives have been synthesized and shown to have good antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs). researchgate.net These bacteria are responsible for significant crop losses worldwide. The EC50 values, which represent the concentration of a drug that gives a half-maximal response, for some of these compounds were found to be much better than the positive control, bismerthiazol. researchgate.net

The table below presents data on the antibacterial efficacy of specific nitrobenzothiazole analogs against Gram-negative bacteria.

Compound TypeTest OrganismActivity MeasureResultReference
Benzothiazole clubbed isatin derivativesEscherichia coliMIC3.1 µg/mL nih.gov
Amino-benzothiazole Schiff base analoguesEscherichia coliMIC15.62 µg/mL nih.gov
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae pv. oryzaeEC50Better than positive control researchgate.net
4-nitro-3-phenylisoxazole derivativesRalstonia solanacearumEC50Better than positive control researchgate.net
Nitro substituted benzothiazole derivativesPseudomonas aeruginosaPotent ActivityAt 50µg/ml and 100µg/ml rjptonline.orgresearchgate.net

Antifungal Efficacy Against Pathogenic Fungi (e.g., Aspergillus niger, Candida albicans)

In addition to their antibacterial properties, nitrobenzothiazole derivatives have demonstrated significant antifungal activity against pathogenic fungi. Infections caused by fungi such as Aspergillus niger and Candida albicans can be life-threatening, particularly in immunocompromised individuals. The development of resistance to existing antifungal drugs highlights the need for new therapeutic options. eresearchco.com

Several studies have focused on the synthesis of C-6 substituted nitrobenzothiazole derivatives and have screened them for antifungal activity. In one such study, a synthesized compound was found to be the most active against A. niger. eresearchco.com The antifungal activity was evaluated using the cup plate method, a diffusion technique, with griseofulvin (B1672149) used as a standard. Some derivatives showed potent antifungal activity, while others displayed moderate inhibitory activity at concentrations of 50µg/ml and 100µg/ml. eresearchco.com

The antifungal potential of these compounds is often linked to the presence of the nitro group. Benzothiazole-thiazole hybrids containing nitro groups have also been screened against fungal species including A. niger and C. albicans, showing promising low MIC values. nih.gov

The following table summarizes the antifungal activity of selected nitrobenzothiazole analogs.

Compound TypeTest OrganismActivity MeasureResultReference
C-6 substituted nitrobenzothiazole derivativesAspergillus nigerInhibitionPotent activity eresearchco.com
C-6 substituted nitrobenzothiazole derivativesAspergillus nigerInhibitionModerate inhibitory activity at 50µg/ml and 100µg/ml eresearchco.com
Benzothiazole-Thiazole Hybrids (with nitro group)Aspergillus nigerMIC3.90–15.63 µg/mL nih.gov
Benzothiazole-Thiazole Hybrids (with nitro group)Candida albicansMIC3.90–15.63 µg/mL nih.gov

Molecular Mechanisms of Antimicrobial Action

Understanding the molecular mechanisms by which nitrobenzothiazole compounds exert their antimicrobial effects is crucial for the rational design of more potent and specific drugs. Research suggests that these compounds can act through multiple mechanisms, primarily involving the inhibition of essential microbial enzymes and the disruption of cellular membrane integrity.

A primary mode of action for many benzothiazole derivatives is the inhibition of key enzymes that are vital for microbial survival. nih.gov These enzymes are often involved in processes such as DNA replication, cell wall synthesis, and metabolism. The inhibition of these pathways ultimately leads to the death of the microorganism.

Molecular docking studies, which predict the binding orientation of a small molecule to a protein target, have supported the in vitro findings. For example, benzothiazole–thiazole (B1198619) hybrids have been shown to interact with and inhibit Staphylococcus aureus DNA gyrase. nih.govresearchgate.net DNA gyrase is an essential enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. By inhibiting this enzyme, the compounds effectively halt bacterial proliferation.

In fungi, a key target for these compounds is cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. Molecular docking studies have revealed key interactions, such as hydrogen bonding and π–π stacking, between the benzothiazole derivatives and the active site of this enzyme. nih.govresearchgate.net

Another proposed mechanism of antimicrobial action for some benzothiazole derivatives is the disruption of the microbial cell membrane. The amphiphilic nature of some thiazole derivatives, meaning they have both hydrophilic and hydrophobic properties, may allow them to insert into the cell membranes of microbes like bacteria and fungi. mdpi.com This insertion can lead to the leakage of essential cytoplasmic contents, disturb cell physiology, and ultimately cause cell death. mdpi.com The presence of a nitro group can enhance the lipophilicity of the molecule, potentially improving its interaction with and disruption of the microbial membrane. encyclopedia.pub

Interference with Essential Microbial Biosynthesis

Nitrobenzothiazole compounds exhibit antimicrobial properties by disrupting fundamental biosynthetic pathways in microbes. The bioreduction of the nitro group is central to the antimicrobial and toxicological mechanism of action of nitroaromatic drugs. researchgate.net Thiazolides, a class of drugs to which nitrobenzothiazoles are related, interfere with the pyruvate (B1213749):ferrodoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for energy metabolism in anaerobic bacteria and certain parasites. nih.gov Specifically, the active metabolite of drugs like Nitazoxanide targets the thiamine (B1217682) pyrophosphate (TPP) cofactor, halting the conversion of pyruvate to acetate (B1210297), a key step in energy production. nih.gov Docking studies have confirmed that the nitro group is essential for this activity. nih.gov Furthermore, bacterial nitroreductases can convert nitro-group containing compounds, like nitrofurantoin, into electrophilic intermediates that attack ribosomal proteins, leading to the cessation of protein synthesis. nih.gov

Anticancer and Antiproliferative Potentials of Nitrobenzothiazole Compounds

Derivatives of benzothiazole have demonstrated significant cytotoxic effects across a range of human cancer cell lines. Novel 6-amino-2-phenylbenzothiazole derivatives were found to exert cytostatic activities against cervical (HeLa), breast (MCF-7), colon (CaCo-2), and laryngeal carcinoma (Hep-2) cell lines, with MCF-7 and Hep-2 being particularly sensitive. nih.gov Another study synthesized a series of benzothiazole derivatives and tested their cytotoxicity against the human breast cancer MCF-7 cell line. nih.gov Several of these derivatives showed potent cytotoxic effects, with four compounds (designated 4, 5c, 5d, and 6b) exhibiting greater potency than the reference drug cisplatin. nih.gov Their IC₅₀ values were 8.64, 7.39, 7.56, and 5.15 µM, respectively, compared to 13.33 µM for cisplatin. nih.gov Similarly, benzothiazole-based derivatives linked to amino acids have shown notable anticancer activity against MCF-7 and human liver carcinoma (HepG-2) cell lines. researchgate.net Specifically, certain carboxylic acid and ethyl ester analogues displayed IC₅₀ values ranging from 0.73 to 0.89 µM against MCF-7 and 2.54 to 2.80 µM against HepG-2. researchgate.net

Table 1: Cytotoxicity of Benzothiazole Derivatives Against Human Cancer Cell Lines

Compound/Derivative Cell Line IC₅₀ (µM) Source
Benzothiazole Derivative 4 MCF-7 8.64 nih.gov
Benzothiazole Derivative 5c MCF-7 7.39 nih.gov
Benzothiazole Derivative 5d MCF-7 7.56 nih.gov
Benzothiazole Derivative 6b MCF-7 5.15 nih.gov
Cisplatin (Reference) MCF-7 13.33 nih.gov
Carboxylic Acid Derivative 10 MCF-7 0.73-0.89 researchgate.net
Ethyl Ester Analogue 21 MCF-7 0.73-0.89 researchgate.net
Carboxylic Acid Derivative 10 HepG-2 2.54-2.80 researchgate.net
Ethyl Ester Analogue 21 HepG-2 2.54-2.80 researchgate.net
Doxorubicin (Reference) MCF-7 1.13 researchgate.net
Doxorubicin (Reference) HepG-2 2.75 researchgate.net

Benzothiazole derivatives are known to induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. nih.gov Antitumor agents typically trigger apoptosis via two main pathways: the mitochondria-mediated intrinsic pathway and the cell death receptor-mediated extrinsic pathway. nih.gov Benzothiazole compounds have been shown to initiate caspase-dependent apoptosis. nih.govresearchgate.net For instance, one novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells specifically through the mitochondrial intrinsic pathway. nih.gov This pathway involves the regulation by Bcl-2 family proteins, leading to the release of cytochrome C from the mitochondria. nih.gov Cytochrome C then interacts with other proteins to activate pro-caspase-9, which in turn activates downstream effector caspases like caspase-3 and/or caspase-7, culminating in cell death. nih.gov Studies have also shown that 2-substituted benzothiazole compounds can mediate apoptosis induction by causing cell cycle arrest, loss of mitochondrial membrane potential (ΔΨm), and an increase in the levels of caspase-9/8 and caspase-3 proteins. nih.gov

The benzothiazole scaffold is a key feature in the development of inhibitors for oncogenic protein kinases, which are crucial regulators of cell signaling pathways often found to be hyperactive in cancer. nih.govrsc.org A significant target is the B-RAF kinase, particularly the V600E mutant, which is prevalent in many cancers like melanoma. nih.govsci-hub.se A series of 4,5-dihydropyrazole derivatives containing a thiazole group demonstrated notable inhibitory effects against the B-RAF V600E mutant and showed antiproliferative activity against MCF-7 (breast cancer) and WM266.4 (melanoma) cell lines. nih.gov Similarly, imidazo[2,1-b]thiazole (B1210989) derivatives have been designed and synthesized as potent inhibitors of V600E-B-RAF kinase. sci-hub.senih.gov One such derivative, compound 1zb, was highly potent against V600E-B-RAF with an IC₅₀ value of 0.978 nM. nih.gov Another study on imidazothiazole derivatives reported compounds with IC₅₀ values as low as 1.20 nM against V600E B-Raf kinase. sci-hub.se These findings highlight the potential of benzothiazole-based compounds to selectively target and inhibit key oncogenic kinases, thereby disrupting the signaling pathways that drive tumor growth. nih.gov

Certain nitrobenzothiazole analogs, such as 3-nitrobenzothiazolo(3,2-a)quinolinium (B1206250) (NBQ), act as DNA intercalating agents. nih.govnih.gov Intercalation involves the insertion of these planar molecules between the base pairs of the DNA double helix. osti.gov This interaction can disrupt DNA replication and transcription, contributing to the compound's cytotoxic effects. nih.gov The cytotoxic activity of some benzothiazole derivatives is also linked to the generation of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids. nih.govresearchgate.netnih.gov The production of ROS, such as hydrogen peroxide and nitric oxide, can lead to oxidative stress and ultimately trigger tumor cell death. nih.govnih.gov This is often accompanied by the depletion of intracellular antioxidants like reduced glutathione (B108866) and catalase. nih.gov The dual action of DNA intercalation and ROS generation represents a significant mechanism for the anticancer activity of these compounds. nih.govnih.gov

Benzothiazole derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are essential for managing the topological state of DNA during cellular processes. esisresearch.orgnih.gov For example, the DNA intercalator 3-nitrobenzothiazolo(3,2-a)quinolinium (NBQ) has been shown to interact with topoisomerase II, stimulating the formation of DNA strand breaks at high concentrations. nih.gov Some benzothiazole derivatives act as catalytic inhibitors of human topoisomerase IIα, with one compound showing a very low IC₅₀ value of 39 nM. esisresearch.orgresearchgate.net These inhibitors are thought to work by directly interacting with the enzyme. esisresearch.org

In addition to targeting topoisomerases, benzothiazole-based compounds can also interfere with the dynamics of microtubules by inhibiting tubulin polymerization. researchgate.netnih.gov Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. mdpi.com Certain benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and subsequent cell death. nih.govmdpi.comnih.gov For example, a series of diaryl benzo[b] nih.govnih.govthiazepine derivatives, which contain a benzothiazole-related structure, were effective inhibitors of tubulin polymerization, with one compound showing an IC₅₀ value of 1.20 μM for this activity. nih.gov

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Research into the benzothiazole scaffold has highlighted its potential as a source of selective cyclooxygenase-2 (COX-2) inhibitors. While direct studies on 4-Nitrobenzo[d]thiazole are limited, investigations into related analogs demonstrate significant activity. A series of benzo[d]thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects, with several compounds showing moderate to potent COX-2 isozyme inhibitory effects. For instance, certain analogs exhibited IC50 values ranging from 0.28 to 0.77 μM against COX-2, while remaining weak inhibitors of the COX-1 isozyme, indicating a favorable selectivity profile. This suggests that the benzo[d]thiazole moiety is a promising chemical structure for the development of more potent and selective COX-2 inhibitors.

Further studies have shown that benzothiazole compounds, including those with nitro substituents, can suppress COX-2 activation in cancer cell lines by inhibiting the NF-κB signaling pathway. This mechanism connects the anti-inflammatory properties of these compounds to their potential anticancer effects. The inhibition of the NF-κB/COX-2/iNOS signaling pathway is a critical aspect of their biological activity.

Table 1: COX-2 Inhibitory Activity of Selected Benzo[d]thiazole Analogs

CompoundCOX-2 IC50 (μM)COX-1 IC50 (μM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
Compound 2c0.45>10>22.2
Compound 2d0.28>10>35.7
Compound 2g0.31>10>32.3
Compound 3d0.77>10>13.0
Compound 3f0.62>10>16.1
Compound 3g0.54>10>18.5

Anthelmintic Activities of Nitrobenzothiazole Compounds

The investigation into the anthelmintic properties of nitrobenzothiazole compounds is an emerging area of research. While the broader benzothiazole class has been explored for various pharmacological activities, specific data on nitro-substituted derivatives as anthelmintic agents are not extensively detailed in the current scientific literature.

Haemonchus contortus, a highly pathogenic nematode affecting small ruminants, has developed widespread resistance to major classes of anthelmintic drugs, including benzimidazoles and macrocyclic lactones. This has created an urgent need for novel chemical entities to control parasitic infections. However, research specifically detailing the efficacy of this compound or its direct analogs against Haemonchus contortus is not available in the reviewed scientific literature. Studies on this specific parasite tend to focus on established drug classes or new compounds like pyrazole-5-carboxamides and various botanical extracts.

Antitubercular Activities of Nitrobenzothiazole Compounds

Nitrobenzothiazole-containing compounds have been identified as a highly potent class of agents against Mycobacterium tuberculosis. The nitrobenzothiazole scaffold is recognized as an intriguing and powerful fragment in the design of new antitubercular drugs, particularly due to the rising prevalence of drug-resistant strains.

Several compounds incorporating a nitrobenzothiazole fragment have demonstrated significant bactericidal activity against M. tuberculosis. Notably, a class of related compounds, the 8-nitro-benzothiazinones (BTZs), which share a core structural similarity, exhibit exceptionally potent activity, with Minimum Inhibitory Concentration (MIC) values in the nanomolar range (as low as 1 ng/mL for BTZ043). More direct nitrobenzothiazole derivatives have also been identified through screening processes and show enzyme inhibition activity at micromolar concentrations. The structure-activity relationship studies consistently reveal that the nitro group is a critical component for the potent antimycobacterial effect.

Table 2: Antimycobacterial Activity of a Non-Nitro-Benzothiazinone Analog

CompoundDescriptionMIC against M. tuberculosis (µg/ml)
PyrBTZ01A non-nitro-benzothiazinone where the 8-nitro group is replaced by a pyrrole (B145914) ring0.16
PyrBTZ02A non-nitro-benzothiazinone where the 8-nitro group is replaced by a pyrrole ring0.16

Note: While PyrBTZ01 and PyrBTZ02 are not nitrobenzothiazoles, their activity highlights the significance of the core benzothiazinone scaffold. Substitution of the critical 8-nitro group, however, generally leads to a significant loss of the potent activity seen in compounds like BTZ043. researchgate.net

The primary molecular target for many antitubercular nitrobenzothiazole analogs and benzothiazinones is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). researchgate.net This flavoenzyme is essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. scielo.br

Nitrobenzothiazoles act as mechanism-based covalent inhibitors of DprE1. scielo.br The process involves the nitro group on the compound, which is a prerequisite for its inhibitory mechanism. scielo.br The nitro group is reduced within the enzyme's active site by the reduced flavin cofactor (FADH2), forming a highly reactive nitroso derivative. This intermediate then rapidly forms a covalent semimercaptal bond with a key cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition of the enzyme. researchgate.netscielo.br This "suicide substrate" mechanism is responsible for the potent bactericidal activity of this class of compounds. scielo.br

Anti-inflammatory Properties of Nitrobenzothiazole Compounds

The benzothiazole nucleus is a well-established scaffold in the development of agents with anti-inflammatory properties. Derivatives of benzothiazole have been shown to possess significant anti-inflammatory and analgesic activities in various preclinical models. The inclusion of a nitro group can modulate this activity.

Research has demonstrated that benzothiazole compounds featuring nitro substituents can effectively suppress key inflammatory mediators. semanticscholar.org A primary mechanism for this effect is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. By inhibiting NF-κB, these compounds consequently downregulate the expression of pro-inflammatory enzymes such as COX-2 and inducible nitric oxide synthase (iNOS), both of which are critical in the inflammatory cascade. semanticscholar.org This multifaceted inhibition of key inflammatory pathways underscores the therapeutic potential of nitrobenzothiazole compounds as anti-inflammatory agents. semanticscholar.org In vivo studies using carrageenan-induced edema models have confirmed that various benzothiazole derivatives can produce significant anti-inflammatory effects.

Antioxidant Activities of Nitrobenzothiazole Compounds

Nitrobenzothiazole derivatives have been investigated for their potential as antioxidant agents. The antioxidant capacity of these compounds is often evaluated through their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases. The core benzothiazole structure, often combined with other functional groups, contributes to this activity.

Research into novel nitro-substituted benzothiazole-2-carboxamides has explored their antioxidative potential. nih.gov For instance, derivatives of 2-amino-6-nitrobenzothiazole (B160904) have been synthesized and studied. nih.gov The antioxidant potential of a compound is related to its capacity to donate hydrogen or electrons, stabilize and delocalize unpaired electrons, or chelate transition metal ions. saudijournals.com

In broader studies of related thiazole structures, compounds such as N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide have been synthesized and evaluated for their in-vitro antioxidant properties. researchgate.net These evaluations often involve assays like hydrogen peroxide and nitric oxide scavenging. researchgate.net For example, the IC50 values, which represent the concentration of a compound required to inhibit a biological process by 50%, are used to quantify antioxidant efficacy. In one study, N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide (A2) showed significant scavenging activity against hydrogen peroxide and nitric oxide radicals. researchgate.net

The antioxidant activity of these compounds is often compared to standard antioxidants like ascorbic acid. The table below presents the antioxidant activity of a specific nitrobenzamide-thiazole derivative compared to a standard.

CompoundHydrogen Peroxide IC50 (µg/ml)Nitric Oxide IC50 (µg/ml)
N-[4-(3-methoxyphenyl)thiazole-2-yl]-4-nitrobenzamide (A2)25±0.3220±0.09
Ascorbic acid (Standard)36±0.8132±0.09

This table is based on data for a related thiazole derivative to illustrate the antioxidant potential within this class of compounds. researchgate.net

Antiviral Activities of Nitrobenzothiazole Compounds

The benzothiazole scaffold is a key component in the development of various therapeutic agents, including those with antiviral properties. nih.gov Researchers have explored derivatives of this heterocyclic system for their efficacy against a range of viruses. For example, pyridobenzothiazolone (PBTZ) analogues have been screened for activity against common respiratory viruses, with some compounds showing broad-spectrum inhibitory activity in the low micromolar range. nih.govnih.gov While these specific studies did not focus exclusively on nitro-substituted derivatives, they establish the potential of the core benzothiazole structure in antiviral drug discovery. nih.govnih.gov

Tobacco Mosaic Virus (TMV) is a widely studied plant virus that causes significant economic losses in agriculture. mdpi.com The search for effective antiviral agents against TMV is a critical area of research. mdpi.com Studies on various heterocyclic compounds have demonstrated their potential to inhibit TMV.

While direct studies on 4-nitrobenzothiazole against TMV are not extensively detailed in the provided context, research on related structures provides insights. For example, a series of phenanthroquinolizidine alkaloids were evaluated for their antiviral activity against TMV, with many of the compounds showing good to excellent in vivo activity. plos.org Structure-activity relationship (SAR) studies in this context revealed that modifications to certain positions on the molecule could significantly enhance or decrease antiviral efficacy. plos.org This highlights the importance of specific substitutions in designing potent anti-TMV agents. The development of new antiviral agents often targets viral proteins to inhibit replication. mdpi.com The identification of novel compounds with unique mechanisms of action is crucial for controlling viral infections like TMV effectively. mdpi.com

Structure-Activity Relationship (SAR) Studies for Nitrobenzothiazole Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. For benzothiazole derivatives, SAR studies help in optimizing lead compounds to enhance efficacy and selectivity.

The biological activity of benzothiazole compounds is highly dependent on the nature and position of substituents on the heterocyclic ring system. The placement of groups can dramatically alter a compound's therapeutic properties. For example, in the design of dual inhibitors for fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), the benzothiazole-phenyl moiety was found to be essential for activity. nih.gov

The effect of substituents is also evident in antiviral research. In a study of phenanthroquinolizidine alkaloids against TMV, it was found that the 6-position of the phenanthrene (B1679779) moiety was a sensitive site. plos.org Removing a methoxyl group at this position increased antiviral activity, suggesting it may act as a hydrogen donor site. plos.org Conversely, replacing the methoxyl with a larger cyclopropyl (B3062369) methyl group significantly decreased activity, indicating that steric hindrance is also a critical factor. plos.org

In the context of antimicrobial thiazoles, the nature of substituents dictates the activity spectrum. For instance, in one series, a chloro substituent was found to be responsible for antibacterial activity, while a bromo substituent at the same position inactivated the compounds. nih.gov This demonstrates that even similar halogen substituents can have profoundly different effects based on their properties.

The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the pharmacological outcomes of benzothiazole derivatives. The nitro group (NO2) is a strong electron-withdrawing group, which can significantly influence the molecule's polarity, ability to form hydrogen bonds, and interaction with biological targets.

Conformational and Stereochemical Influences on Bioactivity

The three-dimensional arrangement of atoms and molecules, known as conformation and stereochemistry, plays a pivotal role in the biological activity of therapeutic agents. For benzothiazole derivatives, including analogs of this compound, the specific spatial orientation of substituent groups can significantly impact their interaction with biological targets, thereby influencing their therapeutic effects.

Stereochemistry is particularly critical when a molecule contains chiral centers. Even subtle differences between enantiomers (non-superimposable mirror images) can lead to significant variations in biological activity. nih.gov This is because biological receptors, being chiral themselves, often exhibit stereospecific binding. One isomer may bind with high affinity and elicit a strong therapeutic response, while its enantiomer may bind weakly or not at all. Research on nature-inspired compounds has demonstrated that only specific stereoisomers, such as those with a (5S, αS) configuration, display significant antiplasmodial activity, suggesting that their uptake and interaction with targets like Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH) are highly dependent on their specific 3D structure. nih.gov

The influence of stereochemistry extends beyond direct receptor binding to aspects like membrane permeability. The transport of drug molecules across cell membranes can be mediated by stereoselective transporter proteins. Studies have suggested that the enhanced biological activity of certain isomers is due to a stereoselective uptake mechanism. nih.gov

The following table summarizes the impact of conformational features on the bioactivity of selected benzothiazole analogs.

Compound/Analog ClassConformational/Stereochemical FeatureInfluence on BioactivityReference
N-benzyl-6-chlorobenzo[d]thiazol-2-aminesRelative orientation (dihedral angle) of the benzyl (B1604629) and benzothiazole rings.Affects the molecule's shape and its fit within the receptor's binding site. nih.gov
3-Br-acivicin Isomers(5S, αS) configuration.Significantly higher antiplasmodial activity compared to other isomers, suggesting stereoselective uptake and target binding. nih.gov
2,4-disubstituted thiazole derivativesThe dihedral angle between the thiazole and phenyl rings.An almost co-planar arrangement is a typical structural feature in active compounds. nih.gov

Rational Design Based on Ligand-Receptor Interactions

Rational drug design leverages the understanding of a biological target's structure to design molecules that can interact with it specifically and effectively. For this compound and its analogs, this approach has been instrumental in developing potent and selective inhibitors for various therapeutic targets, particularly in cancer research. nih.gov

A cornerstone of rational design is the use of computational tools like molecular docking. nih.govresearchgate.net This technique predicts the preferred orientation of a ligand (the drug molecule) when bound to a receptor (the biological target) to form a stable complex. By simulating the ligand-receptor interaction, researchers can identify key binding modes and the specific amino acid residues within the receptor that are crucial for binding.

For example, in the development of benzothiazole-based inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer, molecular docking studies were used to design derivatives with a unique binding mode in the SH2 domain of STAT3. nih.gov These studies revealed that specific hydrogen bonds and hydrophobic interactions between the benzothiazole analog and residues in the STAT3 SH2 domain were essential for high-affinity binding. This knowledge allowed for the design of compounds, such as B19, which demonstrated excellent inhibitory activity. nih.gov

The process often involves:

Target Identification and Validation: Identifying a biological target, such as an enzyme or receptor, that is critical in a disease process.

Structural Analysis: Determining the three-dimensional structure of the target, often through X-ray crystallography or NMR spectroscopy.

Computational Screening and Docking: Using computer models to predict how different benzothiazole derivatives will bind to the target. This helps in prioritizing which compounds to synthesize.

Synthesis and Biological Evaluation: Chemically synthesizing the designed compounds and testing their biological activity to validate the computational predictions.

The table below illustrates key ligand-receptor interactions for certain benzothiazole derivatives.

CompoundTarget ProteinKey InteractionsOutcomeReference
B19 (Benzothiazole derivative)STAT3 SH2 DomainHydrogen bonds and hydrophobic interactions with specific amino acid residues.Potent inhibition of the IL-6/STAT3 signaling pathway. nih.gov
Thiazole derivative 4cVEGFR-2Predicted binding affinity within the active site of the receptor.Potent inhibition of VEGFR-2, a key factor in angiogenesis. researchgate.netmdpi.com
Bis-thiazole derivativesPim-1 kinaseFormation of two hydrogen bonds with the key amino acid residue Lys 67.Potent inhibition of the kinase, suggesting potential as an anticancer agent. researchgate.net

Optimization Strategies for Enhanced Efficacy and Selectivity

Once an initial "hit" compound, such as a this compound derivative with modest activity, is identified, optimization strategies are employed to enhance its therapeutic properties. The goal is to improve its efficacy (the ability to produce the desired therapeutic effect) and selectivity (its ability to act on the intended target without affecting other molecules in the body).

A primary optimization strategy is Structure-Activity Relationship (SAR) analysis . researchgate.netnih.govmdpi.com This involves systematically modifying the chemical structure of the hit compound and evaluating how these changes affect its biological activity. By synthesizing a series of analogs with variations at different positions of the benzothiazole scaffold, researchers can identify which chemical groups are essential for activity and which can be modified to improve properties like potency and selectivity.

Key optimization strategies include:

Modification of Substituents: Altering the nature, size, and electronic properties of substituent groups on the benzothiazole ring. For example, introducing electron-donating or electron-withdrawing groups can influence the molecule's interaction with its target. nih.gov Studies on N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives showed that the nature of the substituent on the amino group significantly impacted anticancer activity. researchgate.net

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties (bioisosteres). This can improve pharmacokinetic properties or reduce toxicity while maintaining or enhancing biological activity. For instance, replacing a hydroxyl group with an amino group.

Hybrid Molecule Design: Combining the benzothiazole scaffold with other pharmacologically active moieties to create a hybrid molecule with potentially synergistic or enhanced effects. nih.gov For example, linking the thiazole ring to other heterocyclic structures like pyrazole (B372694) or azetidin-2-one (B1220530) has been explored to develop novel antimicrobial agents. nih.gov

The following table provides examples of optimization strategies and their outcomes for benzothiazole derivatives.

Initial ScaffoldOptimization StrategyModificationResulting ImprovementReference
BenzothiazoleSAR analysisIntroduction of a 1,3,4-thiadiazole (B1197879) moiety and various substituted amino groups.Enhanced antiproliferative activity against bladder carcinoma cells. researchgate.net
BenzothiazoleHybridizationLinking the benzothiazole core with a thiazolidine-2,4-dione moiety.Significant inhibition of the FOXM1 oncogenic transcription factor. nih.gov
2-Pyrazoline-thiazoleSAR analysisVarying substituents on the 2-pyrazoline (B94618) and thiazole rings.Development of compounds with potent and broad-spectrum antimicrobial activity. nih.gov

Through these iterative cycles of design, synthesis, and testing, researchers can refine the structure of this compound analogs to produce drug candidates with superior efficacy and a better safety profile.

Advanced Applications and Translational Research of 4 Nitrobenzo D Thiazole in Scientific Disciplines

Materials Science Applications: Organic Electronics and Photonics

The unique electronic characteristics of the benzothiazole (B30560) core, enhanced by the presence of a strongly electron-withdrawing nitro group at the 4-position, make these compounds promising candidates for applications in materials science, particularly in the realm of organic electronics.

The electronic properties inherent to thiazole-based compounds make them suitable for use in organic electronics smolecule.com. The 4-nitrobenzo[d]thiazole structure is of particular interest for developing organic semiconductors. The nitro group's potent electron-withdrawing nature can significantly influence the electronic properties and reactivity of the benzothiazole system . This modification helps in tuning the energy levels (LUMO and HOMO) of the molecule, a critical factor in designing efficient n-type (electron-transporting) organic semiconductors, which are essential components in various electronic devices.

Derivatives of the benzothiazole scaffold are being investigated for their utility in organic light-emitting diodes (OLEDs) due to their unique electronic properties smolecule.com. A well-known derivative of benzothiazole serves as the light-emitting element of luciferin, the compound found in fireflies, which underscores the inherent luminescent potential of the benzothiazole framework niscpr.res.in. By modifying the core this compound structure, researchers aim to develop novel materials that can function as efficient emitters or charge-transport layers within OLED devices, contributing to the advancement of display and lighting technologies.

Chemical Biology Tools: Fluorescent Probes and Imaging Agents

In the field of chemical biology, this compound derivatives are emerging as valuable tools. Certain substituted versions of this compound, such as 2,5-Dimethyl-4-nitrobenzo[d]thiazole, are classified as fluorescent dyes fluorochem.co.uk. The combination of the benzothiazole nucleus with specific substituents can yield molecules with desirable photophysical properties, including fluorescence. These fluorescent probes can be designed to interact with specific biological targets, such as enzymes or other proteins, allowing for their visualization within cells through fluorescence microscopy. This application is crucial for studying cellular processes, understanding disease mechanisms, and screening potential drug candidates.

This compound as a Privileged Scaffold in Contemporary Drug Discovery

The this compound framework is considered a "privileged scaffold" in medicinal chemistry. This term refers to a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for the development of new drugs. Research has shown that compounds incorporating this scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties smolecule.comsmolecule.com. The ability to readily modify the core structure allows for the synthesis of large libraries of derivatives, which can be screened for therapeutic activity against various diseases.

Table 1: Reported Biological Activities of this compound Derivatives

Derivative NameReported Biological ActivitySource(s)
2-(Methylthio)-4-nitrobenzo[d]thiazoleAntimicrobial, Anticancer smolecule.com
5-Methoxy-4-nitrobenzo[d]thiazole-2-carboxylic acidAntimicrobial
N'-((1-(7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)isonicotinohydrazideAntitubercular niscpr.res.in
2-Iodo-4-nitrobenzo[d]thiazoleBuilding block for pharmaceutical compounds smolecule.com

Role in Addressing Global Health Challenges, Including Antibiotic Resistance

Perhaps one of the most critical applications of this compound derivatives is in the fight against global health threats, most notably antibiotic resistance. The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents.

Research has demonstrated that nitrobenzothiazoles possess significant antitubercular activity niscpr.res.in. Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death worldwide, with drug-resistant strains posing a severe challenge to treatment niscpr.res.in. Studies have shown that the presence of a nitro group on the benzothiazole ring, irrespective of its position, enhances antitubercular activity niscpr.res.in. Specifically, derivatives of this compound have been synthesized and tested for their efficacy.

Table 2: In-vitro Antitubercular Activity of a this compound Derivative

CompoundTargetActivity (% Inhibition)Concentration
N'-((1-(7-chloro-6-fluoro-4-nitrobenzo[d]thiazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)methylene)isonicotinohydrazideM. tuberculosis H37Rv99%1.56 µM

Data extracted from research on benzothiazolopyrazoloisonicotinohydrazide derivatives. niscpr.res.in

The IC50 values (the concentration required to inhibit 50% of microbial growth) for some of these compounds were found to be in the nanomolar range, from 160 to 653 nM, indicating high potency niscpr.res.in. Beyond tuberculosis, other derivatives have shown efficacy against a range of bacterial and fungal pathogens, making them promising candidates for the development of new broad-spectrum antibiotics smolecule.com. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or interference with cellular redox processes facilitated by the nitro group smolecule.comsmolecule.com. These findings position the this compound scaffold as a key player in the ongoing search for solutions to the global crisis of antimicrobial resistance.

Future Research Trajectories and Interdisciplinary Perspectives for 4 Nitrobenzo D Thiazole

Innovations in Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmental responsibility has spurred the development of green and sustainable synthetic methods applicable to 4-Nitrobenzo[d]thiazole. Future research will focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. ispe.org Key areas of innovation include the development of one-pot synthesis and catalyst-free reactions, often using water as a benign solvent. mdpi.comrsc.org

Modern approaches are moving away from traditional methods that often require harsh conditions and toxic reagents. rroij.com Innovations such as the use of nanocatalysts are gaining traction due to their high efficiency, selectivity, and recyclability. ajgreenchem.com These catalysts offer a high surface-area-to-volume ratio, which increases the number of active sites and enhances reaction rates, aligning with the core principles of green chemistry. rroij.comajgreenchem.com For the synthesis of benzothiazoles, methods using catalysts like laccases or tin(II) pyrophosphate (SnP₂O₇) in eco-friendly solvents have shown high yields and short reaction times. mdpi.com The application of alternative energy sources like microwave and ultrasound irradiation also represents a promising avenue for developing environmentally friendly synthetic protocols. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazoles
ParameterTraditional SynthesisGreen/Sustainable Synthesis
SolventsOften uses toxic organic solvents (e.g., toluene) mdpi.comWater, ethanol (B145695), or solvent-free conditions mdpi.comrsc.org
CatalystsMay use heavy metals or hazardous reagents ispe.orgBiocatalysts (e.g., laccases), recyclable nanocatalysts, or catalyst-free methods rsc.orgajgreenchem.commdpi.com
Energy SourceConventional heating (reflux) mdpi.comMicrowave irradiation, ultrasound, room temperature reactions rsc.org
EfficiencyCan be multi-step with lower atom economy rroij.comOften one-pot, high-yield, and high atom economy mdpi.com
ByproductsCan generate significant hazardous waste ispe.orgMinimized waste generation ispe.org

Advanced Computational Drug Design and Virtual Screening for Novel Analogs

Computational methods are becoming indispensable in accelerating the discovery of novel drug candidates. For this compound, future research will heavily rely on advanced computational drug design and virtual screening to explore vast chemical spaces and identify new analogs with enhanced therapeutic properties. schrodinger.com Techniques like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are central to this approach. neliti.comui.ac.id

Virtual screening of large compound libraries has already proven effective in identifying nitrobenzothiazole-containing hits. nih.gov For example, a study targeting Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG) used docking algorithms to screen over 500,000 compounds, successfully identifying several nitrobenzothiazole fragments with inhibitory activity. nih.gov Future efforts will refine these models by incorporating more complex parameters to predict not only binding affinity but also pharmacokinetic properties and potential toxicity. QSAR models, which correlate chemical structure with biological activity, have been used to design new nitrobenzothiazole derivatives with predicted high antimalarial activity, guiding synthetic efforts toward the most promising candidates. ui.ac.id

In-depth Mechanistic Elucidation of Biological Actions at a Molecular Level

A profound understanding of how this compound and its derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Future research will focus on moving beyond preliminary activity screening to detailed mechanistic studies. The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group, which can form reactive intermediates capable of interacting with cellular macromolecules like proteins and nucleic acids. scielo.br

Key research trajectories will involve:

Target Identification: Pinpointing the specific enzymes, receptors, or cellular pathways that derivatives of this compound interact with. For instance, some benzothiazole (B30560) derivatives have been found to inhibit protein kinases or DNA gyrase. nih.gov A crystallographic study confirmed the binding mode of a nitrobenzothiazole fragment to the monophosphate-binding loop of the HisG enzyme in M. tuberculosis. nih.gov

Interaction Studies: Utilizing techniques like molecular docking and biological assays to understand the binding modes and affinities with identified targets. smolecule.com Studies suggest that the thiazole (B1198619) ring can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding affinity and specificity.

Pathway Analysis: Elucidating how these molecular interactions translate into cellular effects, such as the inhibition of cancer cell proliferation or microbial growth. smolecule.comsmolecule.com

Development of Multi-Targeted and Polypharmacological Agents

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of diseases like cancer and neurodegenerative disorders. semanticscholar.org The concept of polypharmacology, where a single compound is designed to interact with multiple targets, offers a promising strategy for enhanced efficacy and for overcoming drug resistance. researchgate.netmdpi.com The benzothiazole scaffold is a versatile platform for developing such multi-targeted agents. nih.gov

Future research will focus on designing hybrid molecules based on the this compound core that can modulate several disease-related pathways simultaneously. Examples from related benzothiazole derivatives that guide this approach include:

Dual Kinase Inhibitors: Compounds designed to inhibit multiple receptor tyrosine kinases, such as EGFR and VEGFR-2, which are crucial drivers of tumor growth and angiogenesis. nih.gov

Anticancer and Antioxidant Agents: Molecules that combine cytotoxic effects on cancer cells with antioxidant properties to mitigate oxidative stress, a common feature in many pathologies. nih.gov

Neurodegenerative Disease Modulators: Derivatives that act as dual inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases (ChE), which are key targets in diseases such as Parkinson's and Alzheimer's. semanticscholar.org

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Key applications include:

De Novo Design: AI algorithms can generate billions of novel molecular structures from scratch and predict their properties, rapidly identifying new scaffolds with favorable potency and selectivity profiles. schrodinger.com

Predictive Modeling: ML models can be trained on existing data to predict biological activity, toxicity, and metabolic pathways. nih.gov This is particularly relevant for nitro-aromatic compounds, where ML can help predict the formation of potentially toxic metabolites. nih.gov

Synthesis Planning: AI tools can analyze vast reaction databases to devise the most efficient and sustainable synthetic routes for novel compounds, a significant advancement over traditional trial-and-error approaches. rroij.commdpi.com

Data Analysis: AI can analyze complex datasets from high-throughput screening and clinical trials to identify patterns and biomarkers, leading to more personalized medicine. neliti.com

Table 2: Applications of AI/ML in the Drug Discovery Pipeline for this compound Analogs
Discovery PhaseAI/ML ApplicationPotential Impact
Target IdentificationAnalyzing genomic and proteomic data to identify novel drug targets. neliti.comDiscovery of new therapeutic intervention points.
Hit IdentificationDe novo design of novel molecules; virtual screening of large libraries. schrodinger.comRapid identification of potent hit compounds.
Lead OptimizationPredicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.govDesign of safer and more effective drug candidates.
Chemical SynthesisRetrosynthesis analysis and reaction condition optimization. ispe.orgmdpi.comFaster, cheaper, and more sustainable synthesis.

Exploration of New Therapeutic Areas and Unmet Medical Needs

While benzothiazole derivatives have shown promise in established areas like oncology and infectious diseases, future research will aim to explore their potential in new therapeutic applications and address significant unmet medical needs. rsc.orggoogle.com The structural versatility of the this compound scaffold makes it an attractive starting point for discovering agents against a wide range of conditions. mdpi.com

Potential new frontiers include:

Drug-Resistant Infections: Developing novel benzothiazole-based agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of bacteria, such as M. tuberculosis. rsc.org

Targeting Hypoxic Tumors: Designing derivatives that are specifically active in the low-oxygen (hypoxic) environments characteristic of solid tumors, which are often resistant to conventional therapies. nih.gov

Neurodegenerative and Inflammatory Diseases: Expanding on initial findings to develop potent neuroprotective and anti-inflammatory agents for conditions like Parkinson's disease, Alzheimer's, and rheumatoid arthritis. mdpi.comcsic.es

Parasitic Diseases: Investigating the activity of nitrobenzothiazole analogs against neglected tropical diseases where new, effective, and affordable treatments are desperately needed. ui.ac.id

By systematically exploring these research trajectories, the scientific community can harness the unique chemical properties of this compound to develop innovative solutions for pressing global health challenges.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Nitrobenzo[d]thiazole derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate precursors (e.g., nitro-substituted benzothiazoles) and reaction conditions. For example, refluxing in polar aprotic solvents like DMSO under inert atmospheres can enhance reaction efficiency. AI-powered retrosynthesis tools (e.g., Template_relevance models) predict feasible routes by analyzing databases like Reaxys, prioritizing one-step pathways to minimize side products . Monitoring reactions with TLC and optimizing crystallization (e.g., ethanol-water mixtures) improves purity . Yield improvements (e.g., 65% in triazole derivatives) are achieved by adjusting stoichiometry and reflux duration .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromatic ring integrity. Mass Spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and thiazole rings. Single-crystal X-ray diffraction provides definitive structural validation, though it requires high-purity crystals .

Q. How can initial bioactivity screening be designed for this compound compounds?

  • Methodological Answer : Begin with in vitro assays targeting specific pathways. For antimicrobial activity, use broth microdilution against Mycobacterium tuberculosis (Mtb) H37Ra, reporting IC₅₀ values (e.g., 2.32 μM for nitro-substituted analogs) . Cytotoxicity can be assessed via MTT assays on cancer cell lines. Include positive controls (e.g., rifampicin for Mtb) and validate results with dose-response curves. Data should be triplicated to ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications at specific positions of the benzothiazole ring influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituent position and electronic effects dictate activity. For example, introducing a 4-nitro group enhances Mtb inhibition due to increased electron-withdrawing effects, improving target binding . Comparative studies show that bromine at position 4 increases lipophilicity, enhancing membrane permeability, while fluorine at position 5 alters metabolic stability . Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like mycobacterial enoyl-ACP reductase .

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

  • Methodological Answer : Discrepancies often arise from assay variability or substituent effects. Conduct systematic reviews of existing data (e.g., thiazole derivatives’ anti-inflammatory vs. anticancer activities ). Replicate conflicting studies under standardized conditions, controlling for factors like solvent (DMSO concentration ≤1%) and cell line passage number. Use meta-analysis to identify trends, such as nitro group positioning correlating with potency .

Q. What computational methods are used to predict the reactivity and synthetic pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron distribution to predict regioselectivity in electrophilic substitutions. AI-driven platforms (e.g., Pistachio and Reaxys models) analyze reaction databases to propose feasible routes, prioritizing one-step syntheses with high plausibility scores (>0.9) . Molecular dynamics simulations model nitro group interactions in enzymatic active sites, guiding rational design .

Q. How to design SAR studies for this compound derivatives targeting specific enzymes?

  • Methodological Answer : Synthesize a library with systematic substitutions (e.g., halogens, alkyl groups) at positions 4, 5, and 6. Test inhibition against purified enzymes (e.g., bacterial dihydrofolate reductase) using kinetic assays (Km/Vmax analysis). Correlate structural features (e.g., Hammett σ values for substituents) with activity trends. Validate findings with X-ray crystallography of enzyme-inhibitor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.